2C07
Description
Properties
CAS No. |
2230185-95-0 |
|---|---|
Molecular Formula |
C19H25F3N4O2S2 |
Molecular Weight |
462.55 |
IUPAC Name |
N-(3-((2-(Dimethylamino)ethyl)disulfaneyl)propyl)-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25F3N4O2S2/c1-25(2)10-12-30-29-11-4-9-23-18(27)16-13-24-26(17(16)19(20,21)22)14-5-7-15(28-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,23,27) |
InChI Key |
RWHKAUSDYJQSDY-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C(F)(F)F)N(C2=CC=C(OC)C=C2)N=C1)NCCCSSCCN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2C07; 2C-07; 2C 07; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of 2C07 (3-Oxoacyl-[acyl-carrier-protein] reductase) from Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2C07 protein, structurally identified as 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), is a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway of Plasmodium falciparum, the deadliest human malaria parasite. This pathway is essential for the parasite's development, particularly during the sporozoite stage, and its divergence from the human Type I fatty acid synthesis pathway makes it a promising target for novel antimalarial therapeutics. This guide provides a comprehensive overview of the this compound protein's structure, function, and the experimental methodologies used for its characterization.
Introduction
Malaria remains a significant global health challenge, with increasing drug resistance necessitating the discovery of new therapeutic targets. The FAS-II pathway in P. falciparum, localized in the apicoplast, presents a unique vulnerability. The this compound protein (PDB ID: this compound), a key oxidoreductase in this pathway, catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP. Its essential role and structural distinction from human enzymes make it an attractive focus for inhibitor design.
This compound Protein Structure
The three-dimensional structure of this compound from P. falciparum 3D7 was determined by X-ray diffraction at a resolution of 1.50 Å.[1]
Quaternary Structure
The this compound protein exists as a homotetramer, a common feature for FabG enzymes. This tetrameric assembly is crucial for its stability and enzymatic activity.
Key Structural Features
The crystal structure reveals a classic Rossmann fold, characteristic of dinucleotide-binding proteins. A sulfate ion is observed in the cofactor-binding site, which helps to align the catalytic triad residues—Serine, Tyrosine, and Lysine—into an active conformation. A cluster of positively charged residues at the entrance of the active site is believed to be involved in the recognition of the acyl-carrier protein (ACP) substrate.
Quantitative Structural and Molecular Data
The following table summarizes the key quantitative data for the this compound protein.
| Parameter | Value | Reference |
| Molecular Weight | 31.63 kDa | [1] |
| Atom Count | 2,078 | [1] |
| Residue Count | 246 (modeled), 285 (deposited) | [1] |
| Resolution | 1.50 Å | [1] |
| R-Value Work | 0.202 | [1] |
| R-Value Free | 0.223 | [1] |
| Expression System | Escherichia coli BL21 | [1] |
| Organism | Plasmodium falciparum 3D7 | [1] |
Function of this compound in the FAS-II Pathway
The this compound protein, as a 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), plays a central role in the elongation cycle of fatty acid biosynthesis. This pathway is vital for the parasite's membrane biogenesis and overall survival.
The Type II Fatty Acid Biosynthesis (FAS-II) Pathway
The FAS-II pathway in P. falciparum is located in the apicoplast and is responsible for the de novo synthesis of fatty acids. This pathway is distinct from the Type I pathway found in humans, which utilizes a single multifunctional polypeptide. The dissociated nature of the FAS-II pathway, with each step catalyzed by a discrete enzyme, offers multiple targets for selective inhibition. The pathway is particularly crucial for sporozoite development in the mosquito midgut.
Caption: The Type II Fatty Acid Biosynthesis (FAS-II) pathway in P. falciparum.
Biochemical Properties and Inhibition
Kinetic Parameters
Kinetic studies of P. falciparum FabG have been conducted to understand its enzymatic activity.
| Substrate | Km (μM) | Vmax (μmol/min/ml) | kcat (s-1) | Reference |
| Acetoacetyl-CoA | 75 | 0.0054 | 0.014 |
Cofactor Specificity
The this compound protein displays a strong preference for NADPH as a cofactor, with activity using NADH being less than 3% of that with NADPH.
Inhibition
The FAS-II pathway is a validated target for antimalarials. Several compounds have been shown to inhibit FabG and other enzymes in the pathway.
| Inhibitor | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |
| Hexachlorophene | FabG (this compound) | 2.05 | Non-competitive | |
| Luteolin | FabG (this compound) | ~10-100 | Non-competitive | [2] |
| (-)-Catechin gallate | FabG (this compound) | 0.2-1.1 | - | [2] |
| Triclosan | FabI | 0.2-1.2 | Tight-binding, Non-competitive |
Experimental Protocols
Detailed experimental protocols are crucial for the study and validation of drug targets. The following sections outline the general methodologies used for the characterization of the this compound protein.
Cloning, Expression, and Purification of this compound
Caption: General workflow for cloning, expression, and purification of this compound.
-
Gene Amplification and Cloning: The fabG gene is amplified from P. falciparum genomic DNA using polymerase chain reaction (PCR). The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.
-
Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). The bacterial culture is grown to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The His-tagged this compound protein is then purified from the cell lysate using affinity chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purity of the protein is assessed by SDS-PAGE.
Enzymatic Assay of this compound
The activity of the this compound protein is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate), the substrate (e.g., acetoacetyl-CoA), and NADPH.
-
Enzyme Addition: The reaction is initiated by the addition of the purified this compound enzyme.
-
Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 and the mode of inhibition.
X-ray Crystallography
Determining the three-dimensional structure of this compound is essential for structure-based drug design.
Caption: Workflow for determining the crystal structure of this compound.
-
Crystallization: The purified this compound protein is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.
-
Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A three-dimensional model of the protein is then built into the electron density map and refined to obtain the final atomic coordinates.
Conclusion and Future Directions
The this compound protein (FabG) is a validated and promising target for the development of novel antimalarial drugs. Its essential role in the P. falciparum FAS-II pathway and its structural differences from human enzymes provide a solid foundation for the design of selective inhibitors. Future research should focus on high-throughput screening of compound libraries to identify novel inhibitors of this compound. Structure-based drug design, leveraging the high-resolution crystal structure, can guide the optimization of lead compounds to improve their potency and selectivity. Furthermore, exploring the potential for combination therapies that target multiple enzymes in the FAS-II pathway could be a powerful strategy to overcome drug resistance.
References
Safety Operating Guide
Proper Disposal Procedures for 2C07 (Oxoacyl-ACP Reductase)
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 2C07, identified as the Oxoacyl-ACP reductase from Plasmodium falciparum (PDB ID: this compound), is governed by established protocols for biological waste and recombinant proteins. Unlike hazardous chemical waste, the primary concern with this compound is the potential for biological activity and contamination. Therefore, inactivation is a critical step before disposal.
This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound and associated laboratory materials. Adherence to these procedures is crucial for laboratory safety, environmental protection, and regulatory compliance.
Waste Categorization and Disposal Pathways
All waste generated from work with this compound must be categorized to determine the appropriate disposal route. The primary methods of disposal involve inactivation through autoclaving or chemical disinfection, followed by disposal as either regular trash, biohazardous waste, or via the sanitary sewer for liquids.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | Solutions containing this compound in benign buffers (e.g., PBS, Tris) with no other hazardous components. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1][2] |
| Non-Hazardous Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used with non-hazardous this compound solutions. | Decontamination via autoclaving or chemical inactivation, followed by disposal in regular trash.[1] |
| Chemically Hazardous Waste | This compound mixed with hazardous chemicals (e.g., solvents, detergents with hazard warnings, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by a certified hazardous waste contractor. Do not autoclave waste containing bleach or other reactive chemicals.[1][2] |
| Biohazardous Waste | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical/biohazardous waste.[2][3] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[2][4] |
Experimental Protocols for Inactivation
1. Chemical Inactivation (for Liquid Waste):
This method is suitable for small volumes of liquid waste containing this compound that are not mixed with other hazardous chemicals.
-
Objective: To denature the protein and render it biologically inactive.
-
Materials:
-
Liquid waste containing this compound.
-
Household bleach (sodium hypochlorite solution, typically 5.25-8.25%).
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
-
Leak-proof, labeled waste container.
-
-
Procedure:
-
Collect the liquid this compound waste in a suitable, leak-proof container.
-
In a well-ventilated area, add fresh household bleach to the waste to achieve a final concentration of at least 10% bleach (a 1:10 dilution of the waste in bleach).[3]
-
Ensure thorough mixing of the bleach and the waste solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][3]
-
After the inactivation period, the treated liquid can typically be poured down the sanitary sewer with a large volume of running water, provided it complies with local regulations.[1]
-
2. Steam Autoclaving (for Solid and Liquid Waste):
Autoclaving is the preferred method for decontaminating solid waste and larger volumes of liquid waste.
-
Objective: To sterilize the waste by subjecting it to high-pressure saturated steam at a high temperature.
-
Materials:
-
Waste contaminated with this compound (solid or liquid).
-
Autoclavable biohazard bags (orange or clear for autoclaving and then disposal in regular trash; red for biohazardous waste streams).[5]
-
Autoclave-safe secondary container.
-
Autoclave indicator tape.
-
Appropriate PPE.
-
-
Procedure:
-
Place solid waste, such as contaminated petri dishes, pipette tips, and gloves, into an autoclavable biohazard bag. Do not overfill the bag.
-
For liquid waste, ensure containers are not sealed tightly to prevent pressure buildup. Lids should be loosely screwed on. Place containers in an autoclave-safe secondary tray or pan to contain any potential spills.
-
Place the biohazard bag or liquid containers into the autoclave. Ensure steam can penetrate the load.
-
Apply autoclave indicator tape to the outside of the bag or container.
-
Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C for a minimum of 30 minutes. The cycle time may need to be increased for larger loads to ensure complete sterilization.
-
After the cycle is complete and the autoclave has cooled, check the indicator tape to verify that the sterilization temperature was reached.
-
Once cooled, the autoclaved waste in clear or orange bags can be disposed of in the regular trash.[5] Autoclaved liquid waste can be disposed of down the sanitary sewer.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Proper training of all laboratory personnel in these procedures is essential to maintain a safe working environment.
References
Personal protective equipment for handling 2C07
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of the chemical compound 2C07. It is intended for laboratory researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense against chemical exposure.[1] The level of PPE required depends on the specific handling procedures and the potential for exposure to this compound. The following table outlines the recommended PPE for different risk levels, adapted from established safety guidelines.[2][3]
| Protection Level | Respirator | Chemical Protective Clothing | Gloves | Eye/Face Protection | Footwear |
| Level A | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator with escape SCBA.[2][3] | Totally encapsulated chemical- and vapor-protective suit.[2] | Inner and outer chemical-resistant gloves.[2] | Fully encapsulated in suit. | Chemical-resistant, steel-toe boots.[3] |
| Level B | Positive pressure, full face-piece SCBA or supplied air respirator with escape SCBA.[2] | Hooded chemical-resistant clothing (coveralls and long-sleeved jacket).[2] | Inner and outer chemical-resistant gloves.[2] | Face shield.[2] | Outer chemical-resistant boots.[2] |
| Level C | Full-face air-purifying respirator.[2] | Hooded chemical-resistant clothing. | Inner and outer chemical-resistant gloves.[2] | Safety glasses or chemical splash goggles. | Chemical-resistant, steel-toe boots or shoes. |
| Level D | Not Required | Coveralls.[2] | Gloves.[2] | Safety glasses.[2] | Chemical-resistant, steel-toe boots or shoes.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.[4] The following workflow outlines the key stages from receipt to disposal.
Step-by-Step Handling Procedures:
-
Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Secure Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific procedure.
-
Donning PPE: Put on the appropriate level of PPE as determined by the hazard assessment. Ensure a proper fit for all equipment.[5]
-
Chemical Handling: Conduct all work with this compound in a properly functioning chemical fume hood or other ventilated enclosure. Use the smallest quantity of the chemical necessary for the experiment.[4]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination and dispose of it in the designated waste stream.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Protocols
In the event of a spill, exposure, or other emergency involving this compound, follow these procedures:
-
Immediate Actions:
-
Life and Safety First: Assist any injured individuals and evacuate the immediate hazardous area.[7]
-
Call for Emergency Assistance: Immediately notify emergency services (e.g., 911) and the designated institutional safety officer.[7]
-
Isolate the Area: Prevent others from entering the contaminated zone.[7]
-
-
Spill Response:
-
For small spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit.
-
For large spills, evacuate the area and await the arrival of the emergency response team.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Contaminated Solids: All disposable labware, PPE, and other solid materials contaminated with this compound must be collected in a designated, leak-proof, and puncture-resistant container.[8]
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a clearly labeled, sealed, and compatible waste container.
-
Sharps: Needles, scalpels, and other contaminated sharps must be placed in an approved sharps container.[9]
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated secondary containment area to await pickup.
Disposal Procedure:
-
All waste contaminated with this compound is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[10]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Maintain a log of all generated hazardous waste.
By adhering to these safety and handling protocols, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe working environment.
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. ohse.ca [ohse.ca]
- 6. theunion.org [theunion.org]
- 7. lcsc.edu [lcsc.edu]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. Medical Waste Guidance and Interpretation | NC DEQ [deq.nc.gov]
- 10. nationalacademies.org [nationalacademies.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
